2,2-DIBROMO-N'~1~-[(E)-1-(4-BUTOXYPHENYL)PROPYLIDENE]-1-METHYL-1-CYCLOPROPANECARBOHYDRAZIDE
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Overview
Description
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide is a complex organic compound with a unique structure that includes a cyclopropane ring, a butoxyphenyl group, and dibromo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a butoxybenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Addition of Dibromo Substituents: The dibromo substituents are typically added through a bromination reaction, using bromine or a bromine-containing reagent.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting a hydrazine derivative with a suitable carboxylic acid or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethan-1-one: This compound has a similar dibromo structure but lacks the cyclopropane ring and butoxyphenyl group.
Ethane, 1,2-dibromo-: A simpler dibromo compound without the additional functional groups.
Uniqueness
2,2-Dibromo-N’~1~-[(E)-1-(4-butoxyphenyl)propylidene]-1-methyl-1-cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring, butoxyphenyl group, and dibromo substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H24Br2N2O2 |
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Molecular Weight |
460.2g/mol |
IUPAC Name |
2,2-dibromo-N-[(E)-1-(4-butoxyphenyl)propylideneamino]-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C18H24Br2N2O2/c1-4-6-11-24-14-9-7-13(8-10-14)15(5-2)21-22-16(23)17(3)12-18(17,19)20/h7-10H,4-6,11-12H2,1-3H3,(H,22,23)/b21-15+ |
InChI Key |
ZDNGYEJDQVMURK-RCCKNPSSSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=N/NC(=O)C2(CC2(Br)Br)C)/CC |
SMILES |
CCCCOC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)CC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=NNC(=O)C2(CC2(Br)Br)C)CC |
Origin of Product |
United States |
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